2,6-Diamino-8-azapurine
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
18620-97-8 |
|---|---|
分子式 |
C4H5N7 |
分子量 |
151.13 g/mol |
IUPAC名 |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11) |
InChIキー |
ZRGGIIHGSKTEBF-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1N=C(N=C2N)N |
正規SMILES |
C12=NNN=C1N=C(N=C2N)N |
製品の起源 |
United States |
Electronic Structure and Tautomerism of 2,6 Diamino 8 Azapurine
The arrangement of protons within the heterocyclic framework of 2,6-diamino-8-azapurine gives rise to multiple tautomeric forms, each with distinct stabilities and electronic properties. Understanding the tautomeric preferences in the ground state is fundamental to interpreting its spectroscopic and biological behavior.
Ground State Tautomeric Equilibria: A Quantum Chemical Perspective
Quantum chemical calculations have been instrumental in elucidating the relative stabilities of the various tautomers of this compound. researchgate.net Density Functional Theory (DFT) computations have consistently shown that the N(9)H tautomer is the most stable and, therefore, the most populated form in the ground state. researchgate.net This finding is in agreement with experimental data. researchgate.net
Subsequent computational studies have further refined our understanding of the tautomeric landscape. For instance, calculations at the BHandHLYP/cc-pVTZ level of theory have quantified the energy differences between the most stable tautomers. researchgate.net In an aqueous environment, the N(8)H tautomer is the second most stable form, with a Gibbs free energy (ΔG) approximately 4 kcal/mol higher than the dominant N(9)H tautomer. researchgate.net The higher energy of other potential tautomers, such as the N(7)H form, suggests they are present in negligible amounts under normal conditions. researchgate.net
Relative Gibbs Free Energy of this compound Tautomers in Water
| Tautomer | Relative Gibbs Free Energy (ΔG) in kcal/mol | Computational Method |
|---|---|---|
| N(9)H | 0.0 (Reference) | BHandHLYP/cc-pVTZ |
| N(8)H | ~4.0 | BHandHLYP/cc-pVTZ |
The Influence of Solvation on Tautomeric Preferences
The surrounding solvent environment plays a crucial role in modulating the relative stabilities of the tautomers. Computational studies have employed various solvation models to capture these effects, with the Polarizable Continuum Model (PCM) and the more explicit Average Solvent Electrostatic Configuration/Free Energy Gradient (ASEC-FEG) method being prominent examples. nih.gov
While both models account for the dielectric effect of the solvent, the ASEC-FEG method, which considers the specific interactions between the solute and individual solvent molecules, has been shown to predict more significant changes in both the structure and energetics of the system, particularly concerning the energy barriers for tautomerization. nih.govresearchgate.net This highlights the importance of explicit solvent considerations for accurately modeling the behavior of this compound in solution. nih.gov
Experimental Spectroscopic Insights into Tautomeric Forms
Experimental spectroscopic techniques provide direct evidence for the tautomeric composition of this compound in solution. The neutral form of the compound is characterized by strong fluorescence with an emission maximum at 365 nm and a quantum yield of 0.40. researchgate.net In acidic conditions (pH ~2.5), a distinct, new emission band emerges at 410 nm. researchgate.net
The study of N-alkylated derivatives, which lock the molecule into a specific tautomeric form, has been particularly insightful. The N(9)-β-d-riboside of this compound exhibits a high fluorescence quantum yield of approximately 0.9, with an emission maximum at 365 nm, closely matching the neutral parent compound. mdpi.com In contrast, the N(8)-β-d-riboside fluoresces at a longer wavelength, around 430 nm, with a quantum yield of about 0.4. mdpi.com These experimental findings strongly support the computational prediction that the N(9)H tautomer is the dominant species in the neutral ground state. researchgate.netmdpi.com
Experimental Spectroscopic Data for this compound and its Derivatives
| Compound | Conditions | Absorption Max (λ_abs) in nm | Emission Max (λ_em) in nm | Fluorescence Quantum Yield (Φ) |
|---|---|---|---|---|
| This compound (Neutral) | Aqueous | - | 365 | 0.40 |
| This compound (Cation) | Aqueous, pH ~2.5 | - | 410 | - |
| N(9)-β-d-ribosyl-2,6-diamino-8-azapurine | Aqueous | - | 365 | ~0.9 |
| N(8)-β-d-ribosyl-2,6-diamino-8-azapurine | Aqueous | - | ~430 | ~0.4 |
Excited State Proton Transfer (ESPT) and Phototautomerism
Upon absorption of light, this compound undergoes dynamic changes in its electronic structure, leading to a phenomenon known as excited-state proton transfer (ESPT). This process results in the formation of a transient tautomeric species in the excited state, a process termed phototautomerism.
Unraveling the Mechanism of Excited-State Proton Transfer
The appearance of the 410 nm emission band in acidic solutions is a hallmark of ESPT in this compound. researchgate.net The currently accepted mechanism posits that upon protonation in the ground state, there is a shift in the tautomeric equilibrium from the N(9)H form towards the N(8)H form. researchgate.net Following photoexcitation, the N(8)H cation becomes highly acidic and undergoes rapid deprotonation in the excited state. researchgate.net The resulting species, the 8H-tautomer, is responsible for the observed fluorescence at 410 nm. nih.govresearchgate.net This phototautomerism is a key feature of the photophysics of this and related 8-azapurine (B62227) compounds. researchgate.net
The Role of Solvent and Isotopes in Phototautomeric Processes
The efficiency and dynamics of ESPT are highly sensitive to the surrounding environment, including the solvent and isotopic composition. researchgate.net For related 8-azapurines, dual fluorescence, indicative of both the initially excited and the phototautomeric species, is often observed and is dependent on the solvent and the presence of isotopes. researchgate.net For instance, studies on the related compound 8-azaxanthine (B11884) have shown that the rise time of the long-wavelength emission, corresponding to the phototautomer, is between 0.4 and 0.5 nanoseconds in both methanol (B129727) and its deuterated counterpart, methanol-d4. nih.gov This lack of a significant kinetic isotope effect suggests that the proton transfer mechanism may not involve a simple, single-step proton abstraction from the solvent. nih.gov While direct kinetic data for this compound is still forthcoming, these findings on analogous systems provide a valuable framework for understanding the factors that govern its excited-state dynamics.
Computational Studies of Phototautomeric Pathways
Computational quantum chemistry has been an essential tool in elucidating the complex photophysical and photochemical behavior of this compound. Theoretical studies have focused on understanding the mechanisms of excited-state relaxation and the potential for phototautomerism, which involves the transfer of a proton in the excited state to form a different tautomer.
Detailed research using methods such as Multi-State Complete-Active-Space Second-Order Perturbation Theory (MS-CASPT2) and Density Functional Theory (DFT) has provided significant insights. dntb.gov.uaresearchgate.netresearchgate.net These studies have investigated the photochemistry of the 9H-2,6-diamino-8-azapurine (9H-8AZADAP) tautomer, which is considered the most populated form. researchgate.netresearchgate.net
The primary photochemical event for both isolated and solvated 9H-8AZADAP is the absorption of light, which promotes the molecule from its ground state to the bright ¹(ππ* Lₐ) state. researchgate.netmdpi.com From this state, the molecule evolves without a significant energy barrier to its minimum energy region on the excited-state potential energy surface, from which it can release the excess energy via fluorescence. researchgate.netmdpi.com This is consistent with the compound's observed strong fluorescence. mdpi.comresearchgate.net
Investigations into potential radiationless decay pathways back to the ground state have revealed that these routes are unlikely. researchgate.netmdpi.com The pathways, which would proceed through conical intersections between the ground and the ¹(ππ* Lₐ) states, are hindered by high energy barriers, thus favoring the radiative decay path of fluorescence. researchgate.netmdpi.com
Furthermore, computational studies have explored the role of protonation and its effect on the tautomeric forms and fluorescence properties. In acidic conditions, a shift in tautomerism from the N(9)H form towards the N(8)H form is proposed. researchgate.net The fluorescence emission observed at 410 nm in acidic media is attributed to the 8H-8AZADAP tautomer. researchgate.netresearchgate.net This is thought to arise from the rapid deprotonation of the N(8)H form in the excited state. researchgate.net Theoretical calculations using free energy perturbation theory suggest that in an aqueous environment, the N3 position is the most favorable site for protonation. researchgate.netmdpi.com
The influence of the solvent has also been highlighted as significant in these computational models. Methods that explicitly account for water solvation effects, such as the Average Solvent Electrostatic Configuration and Free Energy Gradient (ASEC-FEG) and the Polarizable Continuum Model (PCM), predict more substantial changes in both structure and energy, particularly concerning the energetic barriers of different pathways. researchgate.netmdpi.com
Photophysical Properties and Excited State Dynamics of 2,6 Diamino 8 Azapurine
Intrinsic Fluorescence Characteristics
In a neutral aqueous medium, 2,6-diamino-8-azapurine exhibits strong fluorescence with an emission maximum at 365 nm and a quantum yield of 0.40. researchgate.netresearchgate.net The spectral properties of DaaPur are very similar to its 9-alkoxyphosphonate derivative, which suggests that the N(9)H tautomer is the protomer responsible for this emission. researchgate.netresearchgate.net
The fluorescence properties can be significantly influenced by substitutions on the purine (B94841) ring. For instance, enzymatic ribosylation of DaaPur can lead to N7, N8, and N9-substituted ribosides. mdpi.com The N9-β-d-riboside exhibits a very high quantum yield of approximately 0.9 with an emission maximum at 365 nm. mdpi.com In contrast, the N8-β-d-riboside has a lower quantum yield of around 0.4, and its emission is red-shifted to approximately 430 nm. mdpi.com In acidic conditions (pH ~2.5), the fluorescence of the parent DaaPur shifts to 410 nm, closely resembling the emission of the neutral form of its N8-methyl derivative, which has a high quantum yield of 0.85. researchgate.netexlibrisgroup.com
Table 1: Fluorescence Quantum Yields and Emission Maxima of this compound and its Derivatives
| Compound | Condition | Emission Maximum (λmax) | Quantum Yield (Φ) |
|---|---|---|---|
| This compound | Neutral aqueous medium | 365 nm | 0.40 researchgate.netresearchgate.net |
| This compound | Acidic medium (pH ~2.5) | 410 nm | - |
| N9-β-d-riboside of DaaPur | - | 365 nm | ~0.9 mdpi.com |
| N8-β-d-riboside of DaaPur | - | ~430 nm | ~0.4 mdpi.com |
| N8-methyl derivative of DaaPur | Neutral form | 410 nm | 0.85 researchgate.netexlibrisgroup.com |
Time-resolved fluorescence spectroscopy reveals that the fluorescence decay of this compound in a neutral aqueous medium is bi-exponential. researchgate.netresearchgate.net The decay is characterized by two distinct lifetimes: a longer component of approximately 7.5 ns and a much shorter component of about 0.2 ns. researchgate.netresearchgate.net This bi-exponential decay suggests the presence of at least two distinct excited-state species or decay pathways.
In contrast, the N8-methyl derivative of DaaPur exhibits a single, long fluorescence lifetime of 12.7 ns for its neutral form, which emits at 410 nm. researchgate.net The fluorescence decay of ribosylated derivatives of DaaPur is also complex and sensitive to environmental factors. mdpi.com For example, the N8-riboside has a decay time of 10.5 ns, while the N7-riboside shows two decay components of 1.5 ns and 0.45 ns. nih.gov These long decay times, particularly for the N8-substituted derivatives, are a notable feature of this class of compounds. mdpi.com
Table 2: Fluorescence Decay Kinetics of this compound and its Derivatives
| Compound | Decay Lifetimes (τ) |
|---|---|
| This compound | ~7.5 ns and ~0.2 ns researchgate.netresearchgate.net |
| N8-methyl derivative | 12.7 ns researchgate.net |
| N7-β-D-riboside of DaaPur | 1.5 ns and 0.45 ns nih.gov |
| N8-β-D-riboside of DaaPur | 10.5 ns nih.gov |
The fluorescence of this compound is highly sensitive to environmental factors such as pH and solvent polarity. researchgate.netmdpi.com In acidic media (around pH 2.5), the fluorescence emission maximum of DaaPur shifts from 365 nm to 410 nm. researchgate.net This shift is attributed to a change in the tautomeric equilibrium upon protonation, favoring the N(8)H form, followed by rapid deprotonation in the excited state. researchgate.netresearchgate.net The excited-state pKa* has been calculated to be as low as -2, compared to the ground-state pKa of 4.8, explaining the presence of the 410 nm emission band well below the ground-state pKa. researchgate.netresearchgate.net
Solvent polarity also plays a crucial role. In non-aqueous solvents like isopropanol (B130326) and acetonitrile, dual emission can be observed, especially in the presence of buffers like triethylamine/acetic acid. researchgate.net The strong fluorescence of DaaPur and its ribosides is also dynamically quenched by buffer ions such as phosphate (B84403) or acetate (B1210297) and is sensitive to deuterium (B1214612) isotope exchange. mdpi.comresearchgate.net Theoretical studies using the Average Solvent Electrostatic Configuration and Free Energy Gradient (ASEC-FEG) model, which considers water solvation effects, indicate that solvation has a pronounced effect on the structural and energetic properties of the molecule. nih.govresearchgate.net These computational models predict that increasing solvent polarity leads to a significant shift in the lower energy absorption band. dntb.gov.uadntb.gov.ua
Excited State Relaxation Mechanisms
The relaxation of the excited state of this compound involves a combination of radiative (fluorescence) and non-radiative decay pathways.
The primary radiative decay pathway for this compound is fluorescence, which accounts for its high quantum yield. researchgate.netresearchgate.net Upon absorption of light, the molecule is promoted from the ground state to the bright ¹(ππ* La) state. nih.govresearchgate.net This excited state then evolves without a barrier to its minimum energy region, from which fluorescence occurs. nih.govresearchgate.net
Non-radiative decay pathways are also present. Theoretical studies have identified two potential radiationless decay pathways from the ¹(ππ* La) minimum back to the ground state. nih.govresearchgate.net These pathways are mediated by two distinct conical intersections. nih.govresearchgate.net However, these non-radiative routes are considered unlikely due to the presence of high energy barriers, which reinforces the emissive nature of the molecule. nih.govresearchgate.netresearchgate.net The presence of these barriers helps to explain the observed high fluorescence quantum yield.
Quantum chemical methods, such as the Multi-State Complete-Active-Space Second-Order Perturbation Theory (MS-CASPT2), have been employed to investigate the potential energy surfaces (PES) of this compound. nih.govresearchgate.netresearcher.life These calculations show that after excitation to the ¹(ππ* La) state, the molecule undergoes a barrierless evolution to the minimum of this state's potential energy surface without crossing other PESs. nih.govunamur.be
Enzymatic Interactions and Biochemical Functionality of 2,6 Diamino 8 Azapurine
Interactions with Purine (B94841) Nucleoside Phosphorylase (PNP)
2,6-Diamino-8-azapurine, an analogue of purine, serves as a substrate for Purine Nucleoside Phosphorylase (PNP), an enzyme pivotal in purine metabolism. mdpi.comresearchgate.net PNP catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. acs.orgacs.orgresearchgate.netresearchgate.net In the case of this compound, the reverse reaction—enzymatic synthesis or ribosylation—is of particular interest, leading to the formation of highly fluorescent nucleoside products. mdpi.comnih.gov This synthetic pathway has been demonstrated using various PNP forms, with α-D-ribose-1-phosphate acting as the ribose donor. mdpi.comresearchgate.net
The interaction is notable as the parent compound, 2,6-diaminopurine, is not a substrate for the synthetic pathway of mammalian PNP. mdpi.com Its 8-aza analog, however, is a modest substrate for both calf and E. coli PNPs. mdpi.com The reaction rate for the calf enzyme with this compound is approximately 0.4% of the rate observed with the natural substrate guanine (B1146940) and about 5% of that with 8-azaguanine (B1665908). mdpi.com
The enzymatic ribosylation of this compound by PNP is a key reaction that underscores the enzyme's substrate specificity and catalytic versatility. This process, which can be catalyzed by PNP from different biological sources, results in the formation of various ribosylated products with distinct and useful properties. mdpi.comnih.gov
A striking feature of the enzymatic ribosylation of this compound is the variability in the site of ribose attachment, a departure from the strict N9-regioselectivity typically observed with canonical purine substrates. mdpi.compreprints.org The reaction yields a mixture of regioisomers, with the ribose moiety attached to the N7, N8, or N9 nitrogen of the 8-azapurine (B62227) ring system. nih.govmdpi.comresearchgate.net
Specifically, catalysis by recombinant calf spleen PNP results in the synthesis of predominantly N7- and N8-ribosides. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net In contrast, when the reaction is catalyzed by E. coli PNP, a mixture of N8- and N9-substituted ribosides is formed. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net This deviation from the standard N9 ribosylation highlights the unique interaction between this compound and the active site of PNP. preprints.org
The specific ribosylation products of this compound are highly dependent on the origin of the PNP enzyme and can be further manipulated through site-directed mutagenesis of the enzyme's active site. nih.govmdpi.com
As noted, the source of the enzyme is a primary determinant of regioselectivity. Mammalian PNP, such as that from calf spleen, favors the production of N7- and N8-ribosides, whereas the bacterial enzyme from E. coli yields N8- and N9-ribosides. mdpi.compreprints.orgnih.govmdpi.com
Furthermore, point mutations within the active site of PNP can significantly alter the product distribution. For instance, mutating asparagine 243 to aspartate (N243D) in calf PNP shifts the catalytic outcome, directing the ribosylation of this compound to the N7 and N9 positions. researchgate.netnih.govmdpi.commdpi.commdpi.com Similarly, the D204N mutant of E. coli PNP has been utilized to generate non-canonical ribosides of this compound. nih.govmdpi.commdpi.com
| PNP Source | Enzyme Type | Predominant Ribosylation Sites | Reference |
|---|---|---|---|
| Calf Spleen | Wild-Type | N7, N8 | mdpi.comnih.govmdpi.com |
| E. coli | Wild-Type | N8, N9 | mdpi.comnih.govmdpi.com |
| Calf Spleen | N243D Mutant | N7, N9 | nih.govmdpi.commdpi.com |
| E. coli | D204N Mutant | Non-typical ribosides | nih.govmdpi.com |
Purine Nucleoside Phosphorylase facilitates a reversible catalytic process. acs.orgresearchgate.net While the reverse reaction is employed for the synthesis of this compound ribosides, the forward reaction, phosphorolysis, is also significant. mdpi.comnih.gov The synthesized N7- and N8-ribosides of this compound can act as substrates for PNP, undergoing cleavage in the presence of phosphate (B84403). nih.govmdpi.com
This phosphorolytic cleavage has analytical applications. N7-β-D-ribosyl-2,6-diamino-8-azapurine serves as an effective fluorogenic substrate for mammalian PNPs, including the enzyme found in human blood. researchgate.netnih.govmdpi.com Its cleavage results in the release of the highly fluorescent free base, providing a sensitive method for detecting enzyme activity. nih.gov The N8-riboside, conversely, demonstrates selectivity for the E. coli enzyme, allowing for differentiation between mammalian and bacterial PNPs. researchgate.netnih.govmdpi.com
A slow trans-ribosylation process has also been observed, where the ribose group migrates from the N7 to the N8 position in reactions catalyzed by calf PNP, and from the N8 to the N9 position with E. coli PNP. mdpi.com This phenomenon is believed to occur through a repeated cycle of phosphorolysis and ribosylation. mdpi.com
| Nucleoside Substrate | Enzyme Selectivity | Application | Reference |
|---|---|---|---|
| N7-β-D-ribosyl-2,6-diamino-8-azapurine | Mammalian PNP (e.g., Calf, Human) | Fluorogenic substrate | researchgate.netnih.govmdpi.com |
| N8-β-D-ribosyl-2,6-diamino-8-azapurine | E. coli PNP | Selective fluorogenic substrate | researchgate.netnih.govmdpi.com |
The formation of non-canonical N7- and N8-ribosylation products suggests an unusual binding orientation of this compound within the PNP active site. mdpi.com Molecular modeling studies have been employed to investigate this phenomenon. acs.orgnih.govresearchgate.net One leading hypothesis proposes that the 8-azapurine substrate can bind in an "upside-down" orientation, rotated by 180 degrees compared to the standard binding mode of purines. mdpi.comnih.gov
Calculations of binding free energy support this idea, indicating that the most probable binding pose for this compound in the calf PNP active site exposes the N8 nitrogen atom to the catalytic channel, while exposure of the N9 nitrogen is ruled out. acs.orgacs.orgnih.govresearchgate.net This preferred orientation provides a structural rationale for the observed N8-ribosylation. nih.gov
The interaction between this compound and specific amino acid residues in the PNP active site is critical for its binding and subsequent ribosylation. The glutamic acid residue at position 201 (Glu-201) in calf PNP is of particular importance. acs.orgresearchgate.netnih.gov
Molecular modeling studies suggest that the protonation state of Glu-201 plays a crucial role in substrate recognition. acs.orgacs.org It is proposed that this compound is recognized by a deprotonated (anionic) Glu-201 residue. acs.orgnih.govresearchgate.net This is in contrast to 8-azaguanine, which is thought to be recognized by a protonated (neutral) Glu-201. acs.orgnih.gov
In the hypothetical "upside-down" binding mode that could lead to N7-ribosylation, it is suggested that the 2-amino group of the substrate interacts with Glu-201, while the N9 atom of the base replaces the N7 atom in its typical interaction with another key residue, Asn-243. mdpi.com The significance of Asn-243 is further demonstrated by the N243D mutation, which alters the enzyme's regioselectivity. nih.govmdpi.com
Molecular Basis of Enzyme-Ligand Recognition and Binding
Conformational Dynamics in Enzyme-Substrate Complexes
The interaction of this compound with enzymes, particularly purine nucleoside phosphorylase (PNP), is characterized by complex conformational dynamics that dictate the outcome of the enzymatic reaction. Molecular modeling studies have been instrumental in elucidating why this compound is often processed in ways that differ from its natural counterparts.
Experimental studies have shown that the enzymatic ribosylation of this compound by PNP can result in the formation of atypical nucleosides. For instance, calf spleen PNP primarily produces N7- and N8-ribosides, while the enzyme from E. coli yields a mix of N8- and N9-isomers. researchgate.netmdpi.com Point mutations in the enzyme's active site can further alter these outcomes. A mutant form of calf PNP (N243D) shifts the ribosylation to the N7 and N9 positions. researchgate.netnih.gov
Molecular modeling has provided a rationale for these noncanonical products. nih.govias.ac.in The orientation of this compound within the enzyme's binding channel is a critical factor. nih.govacs.org Calculations of binding free energies indicate that the most probable orientation for this compound exposes its N8 nitrogen atom to the catalytic machinery, while the N9 position is less likely to be exposed. nih.gov This preferred binding pose is influenced by the protonation state of key amino acid residues in the active site, such as Glu-201 in calf PNP. nih.govacs.org The tautomeric form of the this compound molecule also plays a crucial role in how it is recognized and accommodated by the enzyme. researchgate.netnih.gov Theoretical studies confirm that the N(9)H tautomer is the most populated form in solution. researchgate.net
These dynamic interactions, governed by subtle energetic and structural factors, explain the unusual ribosylation patterns observed experimentally. The flexibility of the PNP active site, combined with the specific electronic and structural properties of the 8-azapurine scaffold, allows for these alternative substrate binding modes and catalytic outcomes. mdpi.com
| PNP Enzyme Source | Observed Ribosylation Positions | Reference |
|---|---|---|
| Calf Spleen (Wild-Type) | N7 and N8 | researchgate.netresearchgate.net |
| E. coli (Wild-Type) | N8 and N9 | researchgate.net |
| Calf Spleen (N243D Mutant) | N7 and N9 | researchgate.netnih.gov |
Broader Biological Roles and Pathways
The structural similarity of this compound to natural purines enables it to engage with and disrupt vital cellular pathways, most notably those involved in the synthesis of nucleic acids.
As an analog of nucleic acid constituents, this compound can interfere with the synthesis and metabolism of DNA and RNA. ias.ac.in Its biological effects, including its observed antineoplastic properties against conditions like adenocarcinoma 755, are attributed to this interference. ias.ac.in The mechanism is believed to involve the inhibition of DNA, RNA, or protein synthesis. ias.ac.in
Quantum mechanical studies have modeled the interaction of 8-azapurine bases with nucleic acid base pairs during transcription. These models suggest that this compound has a preference for binding near guanine or cytosine in a nucleic acid chain. ias.ac.in The analysis of interaction energies, including hydrogen bonding and stacking energies, helps to explain its potential to disrupt the normal process of template recognition and chain elongation. ias.ac.in While some 8-azapurines like 8-azaguanine can be incorporated into RNA to a considerable extent, 8-azapurines are generally not incorporated into DNA in vivo, although some exceptions in bacterial systems have been noted. ias.ac.inrsc.org Its primary role appears to be an inhibitor of purine-metabolizing enzymes and a disruptor of the nucleic acid synthesis process. evitachem.com
| Interacting Base | Stacking Energy (kcal/mol) | Reference |
|---|---|---|
| Adenine (A) | -6.40 | ias.ac.in |
| Guanine (G) | -10.03 | ias.ac.in |
| Cytosine (C) | -9.15 | ias.ac.in |
| Uracil (U) | -6.17 | ias.ac.in |
| Thymine (T) | -6.41 | ias.ac.in |
Note: Data derived from quantum mechanical perturbation method calculations.
The introduction of this compound into a biological system can lead to significant interference with cellular processes at the molecular level, primarily stemming from its identity as a purine analog. Its carcinostatic (cancer-inhibiting) activities are a direct consequence of this interference. ias.ac.in
The fundamental mechanism of its action involves its recognition by enzymes involved in purine metabolism, which can lead to two primary outcomes: the inhibition of these enzymes and/or its conversion into a fraudulent nucleotide. evitachem.comacs.org Once converted to a nucleotide analog, it can disrupt the intricate processes of DNA and RNA synthesis. ias.ac.inevitachem.com This disruption can occur through multiple avenues, including the inhibition of enzymes crucial for producing legitimate DNA and RNA precursors. rsc.org By competing with natural purines for the active sites of these enzymes, this compound effectively slows down or halts the production of nucleic acids, thereby inhibiting cell growth and proliferation. This inhibitory action is the basis for its effectiveness against certain cancer cell lines. ias.ac.in
Synthesis and Derivatization Strategies for 2,6 Diamino 8 Azapurine
Chemo-Enzymatic Synthesis of Nucleoside Analogs
The chemo-enzymatic approach combines chemical synthesis of precursors with enzymatic reactions to produce complex nucleoside analogs. Purine (B94841) nucleoside phosphorylases (PNPs) are key biocatalysts in this process, facilitating the transfer of a ribose or deoxyribose moiety to the 8-azapurine (B62227) core. nih.govresearchgate.net
Enzymatic synthesis provides a powerful alternative to purely chemical methods for producing nucleosides of 2,6-diamino-8-azapurine (DaaPu). mdpi.commdpi.com The primary enzymes used are purine nucleoside phosphorylases (PNPs), which catalyze the reversible phosphorolysis of purine nucleosides. In the synthetic direction, PNPs transfer a sugar moiety from a donor like α-D-ribose-1-phosphate (R1P) to the heterocyclic base. mdpi.comnih.gov
The source of the PNP enzyme is a critical determinant of the reaction's outcome, specifically the position of glycosylation on the 8-azapurine ring. researchgate.netnih.gov
Calf Spleen PNP: When recombinant calf spleen PNP is used as the catalyst, the ribosylation of DaaPu occurs predominantly at the N7 and N8 positions. mdpi.comnih.govnih.gov The ratio of the resulting N7- and N8-riboside products can be influenced by the specific reaction conditions. nih.gov
E. coli PNP: In contrast, employing PNP from Escherichia coli leads to a different regioselectivity, yielding a mixture of N8- and N9-substituted ribosides. mdpi.comnih.govnih.gov
The resulting ribosides of DaaPu are notable for their strong fluorescence properties. mdpi.comnih.gov For instance, the N9-β-D-riboside exhibits a high fluorescence quantum yield of approximately 0.9, while the N8-β-D-riboside has a quantum yield of about 0.4. mdpi.comnih.gov
Similar enzymatic strategies can be applied for the synthesis of 2'-deoxyribonucleosides. seela.net Transglycosylation reactions using recombinant E. coli PNP and a 2-deoxy-D-ribofuranose donor can produce 2'-deoxyribonucleosides of 8-azapurines. seela.net
The regioselectivity of enzymatic glycosylation can be further manipulated through site-directed mutagenesis of the PNP enzyme. mdpi.com By altering specific amino acid residues in the enzyme's active site, the catalytic process can be guided to favor non-canonical substitution patterns, providing access to isomers that are difficult to obtain with wild-type enzymes. mdpi.com
Engineered Calf Spleen PNP: A notable example is the N243D mutant of calf spleen PNP. When this engineered enzyme is used to catalyze the ribosylation of this compound, it shifts the substitution pattern away from the N8 position. Instead of the N7 and N8 products seen with the wild-type enzyme, the N243D mutant produces a mixture of N7- and N9-ribosides. nih.govmdpi.compreprints.org
Engineered E. coli PNP: Similarly, the D204N mutant of E. coli PNP can be used to generate non-typical ribosides of this compound. mdpi.com
This ability to modulate the site of derivatization through rational enzyme design significantly expands the range of accessible nucleoside analogs. mdpi.com The resulting regioisomers, such as the N7- and N8-ribosides of DaaPu, have proven useful as selective fluorogenic substrates for distinguishing between PNP enzymes from different sources. mdpi.com
Table 1: Regioselectivity of Enzymatic Ribosylation of this compound
| Enzyme Source | Enzyme Type | Substrate | Ribosylation Sites (Products) | Reference |
|---|---|---|---|---|
| Calf Spleen | Wild-Type | This compound (DaaPu) | N7 and N8 | mdpi.comnih.gov |
| E. coli | Wild-Type | This compound (DaaPu) | N8 and N9 | mdpi.comnih.gov |
| Calf Spleen | N243D Mutant | This compound (DaaPu) | N7 and N9 | nih.govmdpi.com |
| E. coli | D204N Mutant | This compound (DaaPu) | Non-typical ribosides | mdpi.com |
Chemical Synthesis of Acyclic Nucleotide Analogs
Chemical synthesis provides a route to acyclic nucleotide analogs of this compound, which are characterized by a flexible side chain that mimics the sugar-phosphate backbone of natural nucleotides.
A key class of acyclic nucleotide analogs is the phosphonomethoxyalkyl derivatives. The synthesis of these compounds involves the reaction of this compound with various phosphoroorganic synthons. acs.orgnih.gov This reaction is typically performed using cesium carbonate as a base. acs.orgnih.gov
This method allows for the introduction of different acyclic side chains, leading to the formation of several important derivatives after a subsequent deprotection step. acs.orgnih.gov These include:
PME derivatives: 2-(phosphonomethoxy)ethyl
(S)-HPMP derivatives: (S)-(3-hydroxy-2-(phosphonomethoxy)propyl)
(S)-FPMP derivatives: (S)-(3-fluoro-2-(phosphonomethoxy)propyl)
(S)-PMP and (R)-PMP derivatives: (S)- and (R)-(2-(phosphonomethoxy)propyl)
A significant challenge in the chemical synthesis of these acyclic analogs is controlling the site of alkylation on the 8-azapurine ring. The reaction of this compound with phosphoroorganic synthons is not perfectly regioselective. acs.orgnih.gov It typically yields a mixture of regioisomers, with the acyclic side chain attached at the N7, N8, and N9 positions of the heterocyclic base. acs.orgnih.gov The structural assignment of these different isomers requires analytical techniques such as 13C NMR spectroscopy. nih.gov This contrasts with some enzymatic methods where higher regioselectivity can be achieved or directed through enzyme engineering. mdpi.com
Table 2: Synthesized Acyclic Nucleotide Analogs of this compound
| Abbreviation | Full Name | Substitution Positions | Reference |
|---|---|---|---|
| PME-DaaPu | 2-(Phosphonomethoxy)ethyl-2,6-diamino-8-azapurine | N7, N8, N9 | acs.org |
| (S)-HPMP-DaaPu | (S)-(3-Hydroxy-2-(phosphonomethoxy)propyl)-2,6-diamino-8-azapurine | N7, N8, N9 | acs.org |
| (S)-FPMP-DaaPu | (S)-(3-Fluoro-2-(phosphonomethoxy)propyl)-2,6-diamino-8-azapurine | N7, N8, N9 | acs.org |
| (S)-PMP-DaaPu | (S)-(2-(Phosphonomethoxy)propyl)-2,6-diamino-8-azapurine | N7, N8, N9 | acs.org |
| (R)-PMP-DaaPu | (R)-(2-(Phosphonomethoxy)propyl)-2,6-diamino-8-azapurine | N7, N8, N9 | acs.org |
Compound Reference Table
| Abbreviation / Common Name | Chemical Name |
|---|---|
| This compound | 3,7-Diamino-1H- mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine |
| DaaPu | This compound |
| R1P | α-D-Ribose-1-phosphate |
| PME | 2-(Phosphonomethoxy)ethyl |
| (S)-HPMP | (S)-3-Hydroxy-2-(phosphonomethoxy)propyl |
| (S)-FPMP | (S)-3-Fluoro-2-(phosphonomethoxy)propyl |
| (S)-PMP | (S)-2-(Phosphonomethoxy)propyl |
| (R)-PMP | (R)-2-(Phosphonomethoxy)propyl |
| PNP | Purine Nucleoside Phosphorylase |
Computational and Theoretical Investigations of 2,6 Diamino 8 Azapurine
Quantum Chemical Methodologies
Quantum chemical methods are fundamental to understanding the intrinsic properties of 2,6-diamino-8-azapurine at the atomic level. These calculations have been crucial in elucidating its tautomeric equilibria and excited-state behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to investigate the tautomeric equilibria of this compound. researchgate.net DFT computations have successfully revealed the different tautomeric forms of the molecule. researchgate.net Studies have shown that while pure DFT methods can generate reliable molecular geometries, the corresponding energetics may be less accurate. nih.gov To address this, hybrid functionals that include a portion of Hartree-Fock exchange, such as BHandHLYP, have been employed. nih.gov The inclusion of 50% Hartree-Fock exchange in the BHandHLYP functional has been shown to resolve issues with energy calculations, providing results comparable to higher-level methods like QCISD(T). nih.gov
DFT calculations have been instrumental in determining the relative stabilities of various tautomers. For instance, computations have confirmed that the N(9)H tautomer is the most populated form of this compound, which is in agreement with experimental data. researchgate.net The geometry optimization, vibrational analysis, and thermochemistry calculations are often performed using DFT methods with basis sets like cc-pVTZ. researchgate.net Furthermore, DFT has been used to explain the selectivity of heterocyclization steps in the synthesis of related 8-azapurine (B62227) derivatives. nih.gov
High-Level Ab Initio and Composite Methods (e.g., MS-CASPT2, G3, G4)
To achieve higher accuracy in energetic and spectroscopic predictions, high-level ab initio and composite methods have been utilized. The Multi-State Complete-Active-Space Second-Order Perturbation Theory (MS-CASPT2) method has been employed to investigate the photochemistry of 9H-2,6-diamino-8-azapurine. nih.govresearchgate.net This method is particularly suited for describing excited-state properties. researchgate.net MS-CASPT2 calculations have elucidated the main photochemical event, which involves the absorption of light to the bright 1(ππ* La) state, followed by barrierless evolution to its minimum energy region and subsequent fluorescence. nih.govresearchgate.net These studies also identified that radiationless decay pathways are unlikely due to high energy barriers. nih.govresearchgate.net
Composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) have also been applied to study the tautomeric equilibrium of this compound. nih.gov These methods provide a high level of accuracy for thermochemical data and have been used to benchmark results from other computational approaches. nih.gov The combination of DFT with these high-level methods provides a robust framework for understanding the molecule's properties. nih.gov
Solvation Models in Computational Chemistry (e.g., PCM, IEF-PCM, ASEC-FEG)
The influence of solvent on the properties of this compound is a critical aspect that has been investigated using various solvation models. The Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEF-PCM) are commonly used to emulate the presence of a solvent, such as water. nih.govnih.govresearchgate.net These models have been used in conjunction with DFT and other quantum chemical methods to optimize molecular geometries in solution and estimate solvation free energies. nih.gov
More advanced models like the Average Solvent Electrostatic Configuration and Free Energy Gradient (ASEC-FEG) have also been applied. nih.govresearchgate.net The ASEC-FEG method, which takes into account the atomistic details of the solvent, has been shown to predict larger structural and energy changes, particularly concerning energetic barriers, compared to simpler continuum models. nih.govresearchgate.net For example, in studies of the photochemistry of 9H-2,6-diamino-8-azapurine, the ASEC-FEG method indicated more pronounced solvation effects. nih.govresearchgate.net These solvation models are crucial for accurately predicting properties in a biological environment. nih.govresearchgate.net
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide a bridge between the quantum mechanical description of this compound and its behavior in complex biological systems.
Molecular Docking Studies of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. Studies on this compound have utilized docking to understand its interactions with enzymes like purine (B94841) nucleoside phosphorylase (PNP). nih.govacs.org These studies have aimed to explain why calf PNP ribosylates this compound at specific positions, such as N7 or N8. nih.govacs.org
Docking simulations have been performed on different tautomers of this compound with the PNP enzyme. nih.gov The results have shown that the most probable binding poses expose the N8 nitrogen of this compound to the binding channel, while ruling out the exposition of the N9 nitrogen. nih.govacs.org These findings are in partial agreement with experimental data and provide insights into the factors governing the regioselectivity of the enzymatic reaction. nih.govacs.org The docking studies also suggested that modifications to related inhibitors could potentially increase their binding affinity. nih.gov
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their conformational flexibility. For this compound, MD simulations have been used in conjunction with quantum chemistry and docking to validate hypotheses about its binding to proteins. nih.govacs.org
These simulations provide a dynamic picture of the ligand-protein complex, allowing for the analysis of conformational changes and the stability of interactions over time. The combination of these computational techniques has provided qualitative support for the hypothesis that the differential exposition of the purine substrate to the enzyme's binding channel influences the site of ribosylation. nih.govacs.org
Free Energy Perturbation Theory in Binding Analysis
Free Energy Perturbation (FEP) theory is a powerful computational method used to calculate the difference in free energy between two related states. In the context of drug discovery and molecular biology, FEP is frequently employed to predict the binding affinities of a ligand to a protein. This method is particularly valuable for understanding how small chemical modifications to a ligand can affect its binding potency, thereby guiding the optimization of lead compounds.
One notable application of FEP theory to this compound has been in the investigation of its photochemistry. A hypothetical thermodynamic cycle, based on FEP, was designed to determine the most favorable protonation site of the molecule in an aqueous environment. This is crucial as the protonation state of a molecule can significantly influence its binding to a receptor. The study concluded that in water, the N3 site is the most favorable for protonation. dntb.gov.ua
Furthermore, computational studies have been conducted to understand the binding of this compound to Purine Nucleoside Phosphorylase (PNP). nih.govresearchgate.net While these studies utilized a combination of quantum chemistry, molecular docking, and molecular dynamics simulations to determine binding free energies, the principles overlap with FEP in the use of simulations to probe energetic differences between states. These investigations provided critical insights into the binding modes of this compound with calf PNP. nih.govresearchgate.net
The research revealed that the most probable binding poses of this compound expose the N8 nitrogen to the binding channel of the enzyme. nih.govresearchgate.net Conversely, the exposition of the N9 nitrogen was ruled out as an unlikely binding mode. nih.govresearchgate.net These findings are partially in agreement with experimental data and help to explain the observed products of enzymatic ribosylation. nih.govresearchgate.net
A significant outcome of these computational investigations was the suggestion for a potential modification to an existing inhibitor to enhance its binding affinity. Based on the comparison of the computed binding poses of this compound with known inhibitors, it was proposed that modifying the (S)-PMPDAP inhibitor by attaching the 2-(phosphonomethoxy)propyl chain at the N8 position, instead of the N9 position, could lead to a more potent inhibitor. nih.gov
The table below summarizes the key findings from the computational binding analysis of this compound with Purine Nucleoside Phosphorylase.
| System | Finding | Implication |
| This compound and calf PNP | The most probable binding pose exposes the N8 nitrogen to the binding channel. nih.govresearchgate.net | Explains the observed products of enzymatic ribosylation. nih.govresearchgate.net |
| This compound and calf PNP | Binding poses with the N9 nitrogen exposed to the binding channel are unlikely. nih.govresearchgate.net | Provides a rationale for the observed regioselectivity of the enzyme. nih.govresearchgate.net |
| Comparison with (S)-PMPDAP inhibitor | Modification of the inhibitor by moving the side chain from the N9 to the N8 position is suggested. nih.gov | Offers a strategy for the rational design of more potent PNP inhibitors. nih.gov |
Applications of 2,6 Diamino 8 Azapurine As a Research Tool
Fluorescent Probes in Enzymology
The strong fluorescence of 2,6-diamino-8-azapurine and its nucleosides makes them particularly suitable for enzymology studies, where they serve as reporters for enzymatic reactions. mdpi.commdpi.com Unlike many natural purines, which are characterized by very low fluorescence, 8-azapurine (B62227) analogues exhibit moderate to intense emission, providing a clear signal for monitoring biochemical processes. rsc.org
The significant difference in the fluorescence spectra between this compound and its riboside derivatives allows for the real-time monitoring of enzyme-catalyzed reactions. nih.gov This is particularly evident in studies of purine (B94841) nucleoside phosphorylase (PNP), an enzyme that catalyzes the reversible phosphorolysis of nucleosides to the corresponding nucleobase and ribose-1-phosphate. acs.org
The enzymatic phosphorolysis of N7-β-D-ribosyl-2,6-diamino-8-azapurine and N8-β-D-ribosyl-2,6-diamino-8-azapurine provides a clear example. Both of these riboside substrates are fluorescent, with an emission maximum around 425-430 nm. nih.gov Upon catalysis by PNP, they are converted to the free base, this compound, which has a distinctly different emission spectrum, with a maximum at approximately 363 nm and a quantum yield of nearly 40%. nih.gov This spectral shift creates a strong fluorogenic effect, where the formation of the product can be continuously monitored by measuring the increase in fluorescence intensity at 350-360 nm, enabling a real-time assay of enzyme activity. nih.gov
The unique properties of this compound derivatives have been harnessed to develop selective fluorogenic substrates for different forms of purine nucleoside phosphorylase (PNP). nih.govnih.gov Researchers have discovered that the site of ribosylation on the this compound core dictates the substrate's selectivity for PNPs from different species. nih.govnih.gov
Specifically, N7-β-D-ribosyl-2,6-diamino-8-azapurine is an effective and specific substrate for the mammalian form of PNP, such as that from calves. nih.govnih.gov In contrast, N8-β-D-ribosyl-2,6-diamino-8-azapurine is selectively phosphorolysed by the bacterial PNP found in Escherichia coli. nih.govnih.gov This selectivity allows for the development of highly specific enzyme assays to distinguish between mammalian and bacterial PNP activity in biological samples. nih.govmdpi.com The N9-β-d-riboside of this compound exhibits the highest fluorescence quantum yield of approximately 0.9. mdpi.comnih.gov
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound (base) | ~310 | ~363-365 | ~0.40 |
| N7-β-D-ribosyl-2,6-diamino-8-azapurine | 314 | ~420-425 | 0.063 |
| N8-β-D-ribosyl-2,6-diamino-8-azapurine | 313 | ~430 | 0.41 |
| N9-β-D-ribosyl-2,6-diamino-8-azapurine | ~310 | ~365 | ~0.9 |
| This table summarizes the spectroscopic properties of this compound and its key ribosides used in fluorescence-based assays. Data compiled from multiple sources. researchgate.netmdpi.comnih.govnih.govnih.gov |
Probing Macromolecular Interactions
The fluorescence of 8-azapurines is highly sensitive to the surrounding environment, including pH and solvent changes, making them excellent probes for studying the structure and interactions of macromolecules like nucleic acids and proteins. rsc.org
Derivatives of this compound can be incorporated into polynucleotide chains to serve as fluorescent reporters. nih.govpreprints.org The N(9)-alkyl derivative and its corresponding nucleoside, which exhibit single-band fluorescence, have been specifically applied to polynucleotide studies. rsc.org The fluorescence properties of these analogs can change upon binding to other molecules or upon changes in the conformation of the nucleic acid, providing insights into these dynamic processes. preprints.org For example, the related compound 8-azaguanine (B1665908) has been used as a reporter to probe the ionization states of nucleobases within structured RNA, demonstrating the potential of 8-azapurines in this field. acs.org
The interaction of this compound with enzymes provides detailed information about their active sites and catalytic mechanisms. rsc.orgmdpi.com The enzymatic ribosylation of this compound by purine nucleoside phosphorylase (PNP) is a key example. Different forms of PNP catalyze the addition of a ribose group to different nitrogen atoms of the 8-azapurine ring. mdpi.comnih.gov
Wild-type calf PNP primarily attaches the ribose to the N7 and N8 positions, whereas the E. coli enzyme yields a mix of N8 and N9-substituted ribosides. mdpi.comnih.gov Furthermore, a single point mutation in the calf PNP enzyme (N243D) alters its specificity, directing ribosylation to the N7 and N9 positions. researchgate.netnih.gov
Molecular modeling studies have investigated why calf PNP favors the non-canonical N7 and N8 positions for ribosylation. acs.org These studies suggest that the binding orientation of this compound within the enzyme's active site channel exposes the N8 nitrogen for reaction, while ruling out the N9 position. acs.org The protonation state of a key amino acid residue, Glu-201, also appears to play a crucial role in recognizing and binding the substrate. acs.org This remarkable plasticity of the PNP active site, revealed by its interaction with this compound, illustrates the compound's power as a tool for mechanistic enzymology. researchgate.netacs.org
Utilization in Analytical Biochemistry
The distinct and potent fluorescence of this compound and its derivatives underpins their use in analytical biochemistry for the sensitive detection and quantification of enzyme activity. mdpi.comnih.gov Their application as fluorogenic substrates allows for the development of simple, continuous, and highly sensitive assays for enzymes like purine nucleoside phosphorylase (PNP). nih.gov
Future Directions and Emerging Research Avenues
Advancements in Theoretical and Computational Design
Computational chemistry is proving to be an indispensable tool for predicting and understanding the behavior of 2,6-diamino-8-azapurine, guiding its future development and application. Theoretical studies provide deep insights into its fundamental properties, such as tautomeric stability, interaction with biological macromolecules, and photophysical pathways.
Density Functional Theory (DFT) computations have been employed to investigate the tautomeric equilibria of this compound. These studies have revealed that the N(9)-H tautomer is the most populated form in the gas phase, a finding that aligns with available experimental data. researchgate.net Understanding the dominant tautomeric forms is crucial as it dictates the molecule's hydrogen bonding patterns and, consequently, its recognition by biological targets.
Molecular modeling, incorporating quantum chemistry, molecular docking, and molecular dynamics simulations, has been instrumental in explaining experimental observations, such as the unusual ribosylation of this compound by calf purine (B94841) nucleoside phosphorylase (PNP). acs.orgnih.gov These computational models have shown that the most probable binding orientation of this compound within the enzyme's active site exposes the N8 nitrogen to the catalytic machinery, providing a rationale for the formation of non-canonical N7 and N8-ribosides. acs.orgnih.gov Such insights are critical for the rational design of new inhibitors. For example, computational comparisons suggest that modifying existing inhibitors by attaching functional chains to the N8 position, rather than the typical N9 position, could lead to enhanced binding affinity. researchgate.netacs.orgnih.gov
Furthermore, advanced quantum chemical methods like the Multi-State Complete-Active-Space Second-Order Perturbation Theory (MS-CASPT2) are being used to unravel the complex photochemistry of the molecule. researchgate.net These investigations, which model the effects of aqueous environments, help to explain its promising utility as a fluorescent probe by mapping its light-absorption and energy-release pathways. researchgate.net Theoretical thermodynamic cycles have also been used to predict protonation sites and elucidate phototautomerism mechanisms, which are responsible for some of its unique fluorescent properties. researchgate.net
| Computational Method | Investigated Property | Key Finding | Reference(s) |
| DFT | Tautomeric Equilibria | The N(9)-H tautomer is the most stable and populated form. | researchgate.net |
| Molecular Dynamics / Docking | Enzyme Binding (Calf PNP) | The most probable binding pose exposes the N8 nitrogen to the binding channel, explaining non-canonical ribosylation. | acs.orgnih.gov |
| MS-CASPT2 / ASEC-FEG | Photochemistry | Elucidated the fluorescence mechanism, involving absorption to the ¹(ππ* La) state followed by energy release. | researchgate.net |
| Free Energy Perturbation (FEP) | Protonation / Phototautomerism | The N3 site is the most favorable for protonation in water; the 8H-tautomer is responsible for a specific fluorescent band. | researchgate.net |
Novel Derivatization for Enhanced Biological Specificity
A significant area of emerging research involves the synthesis of novel derivatives of this compound to create tools with highly specific biological functions. A primary strategy has been enzymatic ribosylation, using purine nucleoside phosphorylases (PNPs) from different sources to generate a variety of riboside products with distinct properties. mdpi.com
The site of ribosylation on the this compound scaffold is highly dependent on the specific PNP enzyme used as a catalyst. mdpi.commdpi.com For example, wild-type PNP from calves catalyzes ribosylation predominantly at the N7 and N8 positions. mdpi.commdpi.com In contrast, the PNP from E. coli generates a mixture of N8- and N9-substituted ribosides. mdpi.commdpi.com
This enzymatic toolkit can be expanded further through protein engineering. Point mutations in the active site of PNP can systematically alter the reaction's outcome. researchgate.net A notable example is the N243D mutant of calf PNP, which shifts the ribosylation preference to the N7 and N9 positions. researchgate.net Similarly, the D204N mutant of E. coli PNP can be employed to synthesize N7- and N8-ribosides. nih.gov
These newly synthesized ribosides are not merely structural variants; they possess unique and powerful fluorescent properties that can be harnessed for specific applications. The N9-riboside is intensely fluorescent with a quantum yield of approximately 0.9. mdpi.com The N7- and N8-ribosides, while also fluorescent, exhibit emissions that are significantly red-shifted. nih.gov This spectral separation is key to their utility. The distinct fluorescence of these derivatives allows for the creation of highly specific biological probes. For instance, N7-β-d-ribosyl-2,6-diamino-8-azapurine serves as an effective and selective fluorogenic substrate for mammalian PNPs, whereas the N8-riboside is a selective substrate for the E. coli enzyme. nih.gov
| PNP Enzyme Source | Key Mutation(s) | Primary Ribosylation Site(s) | Derivative Properties & Applications | Reference(s) |
| Calf (wild-type) | None | N7, N8 | Fluorescent products; proportion is dependent on reaction conditions. | mdpi.commdpi.com |
| E. coli (wild-type) | None | N9, N8 | N9-riboside is highly fluorescent (Q.Y. ~0.9); N8-riboside has red-shifted fluorescence. | mdpi.commdpi.com |
| Calf | N243D | N7, N9 | Modulates product ratio to favor N9 and N7 ribosides. | researchgate.net |
| E. coli | D204N | N7, N8 | Can be used to obtain non-typical ribosides for specific assays. | nih.gov |
Expansion of Applications in Mechanistic Enzymology
The development of these novel, fluorescent derivatives of this compound is directly expanding their application in mechanistic enzymology. mdpi.com Their intense fluorescence makes them ideal probes for investigating the dynamics and mechanisms of purine-metabolizing enzymes and ribozymes. mdpi.comresearchgate.net
The unique spectral properties of the N7-, N8-, and N9-ribosides are being exploited to design sophisticated and highly specific fluorogenic assays. nih.gov Because the N7-riboside is a preferred substrate for mammalian PNP and the N8-riboside is selective for bacterial PNP, these compounds can be used to quantify the activity of specific enzymes in complex biological samples. nih.gov The enzymatic cleavage (phosphorolysis) of the N7- and N8-ribosides back to the parent this compound results in a large increase in fluorescence at a different wavelength (~360 nm), creating a robust and analytically useful signal. nih.gov
These tools allow researchers to move beyond simple activity measurements. They enable detailed kinetic studies, the screening of potential enzyme inhibitors, and the investigation of enzyme-substrate interactions in real-time. By studying how mutations in an enzyme's active site affect the processing of these fluorescent analogs, researchers can gain fundamental insights into the principles of biocatalysis and molecular recognition. acs.orgnih.govnih.gov The application of these probes is helping to refine mechanistic models for important enzyme families like the purine nucleoside phosphorylases. dntb.gov.ua
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-diamino-8-azapurine, and how can purity be validated experimentally?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or enzymatic ribosylation using purine-nucleoside phosphorylase (PNP). For example, chemo-enzymatic methods with E. coli PNP show biphasic reaction kinetics, requiring optimization of pH (7.5–8.5) and temperature (37°C) for maximal yield . Purity validation should employ HPLC with UV detection (λ = 260–280 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (C₅H₆N₈). Cross-check with H/C NMR to resolve tautomeric ambiguities .
Q. How does the tautomeric equilibrium of this compound influence its spectroscopic properties?
- Methodological Answer : Tautomerism between amino and imino forms dominates its fluorescence behavior. Ground-state tautomers can be resolved via UV-Vis spectroscopy (peaks at 300–320 nm) and H NMR (δ 6.5–7.5 ppm for NH protons). Excited-state proton transfer reactions, studied using time-resolved fluorescence, reveal dual emission bands (λ = 400 nm and 450 nm) under acidic conditions . Solvent polarity (e.g., DMSO vs. water) significantly shifts tautomeric populations .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental data on this compound’s tautomerism be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects omitted in computational models. Combine density functional theory (DFT) with implicit solvation models (e.g., COSMO) to simulate aqueous environments. Validate against experimental measurements and NMR chemical shifts. For instance, Pyrka & Maciejczyk (2015) reconciled computational predictions with experimental data by incorporating entropy corrections for solvent reorganization .
Q. What experimental designs are optimal for studying this compound’s enzymatic ribosylation kinetics?
- Methodological Answer : Use stopped-flow spectrophotometry to monitor biphasic kinetics (initial rapid phase: 0.1–1 sec; slow phase: 10–30 sec). Vary substrate concentrations (0.1–5 mM) to determine and . Include controls with PNP inhibitors (e.g., immucillin-H) to confirm enzyme specificity. Data should be fitted to a two-step mechanism: (1) substrate binding and (2) ribose transfer .
Q. How can systematic errors in fluorescence-based assays of this compound derivatives be minimized?
- Methodological Answer :
- Instrumental errors : Calibrate fluorometers daily using standard quinine sulfate solutions.
- Methodological errors : Account for inner-filter effects by diluting samples to OD < 0.1 at excitation wavelengths.
- Environmental errors : Maintain inert atmospheres (N₂) to prevent photo-oxidation of excited-state species .
Q. What computational strategies are effective for modeling this compound’s interaction with nucleic acids?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with DNA duplexes (PDB: 1BNA) to predict binding affinities. Use QM/MM hybrid methods to simulate proton transfer during base pairing. Compare results with experimental melting temperature () data for mismatched vs. matched sequences .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the environmental stability of this compound?
- Methodological Answer : Conduct accelerated degradation studies under varying pH (3–10), UV exposure (254 nm), and temperature (25–60°C). Monitor decomposition via LC-MS and compare with ecotoxicity models (e.g., ECOSAR). Note that while the compound is not classified as hazardous, prolonged exposure in aquatic systems may require mitigation via activated carbon filtration .
Q. What protocols ensure reproducibility in synthesizing fluorescent this compound derivatives?
- Methodological Answer : Document exact stoichiometry of alkylating agents (e.g., methyl iodide for N-alkylation) and reaction times. Publish raw NMR/Fluorescence spectra in supplementary materials. Use IUPAC-recommended nomenclature for derivatives to avoid ambiguity (e.g., 9-methyl-8-aza-isoguanine vs. tautomers) .
Tables for Key Data
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